Tetraethylsilane

CVD SiC thin films oxygen-free deposition

Tetraethylsilane (TES) is an oxygen-free, Si-C bonded organosilicon precursor engineered for crystalline 3C-SiC thin film deposition via thermal CVD. Unlike TEOS (yields SiO₂) or triethylsilane (contains reactive Si-H), TES delivers predictable carbide film stoichiometry without β-hydride decomposition variability. Select TES for validated SiC film formation in semiconductor R&D and MBE silicon epitaxy.

Molecular Formula C8H20Si
Molecular Weight 144.33 g/mol
CAS No. 631-36-7
Cat. No. B1293383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylsilane
CAS631-36-7
Molecular FormulaC8H20Si
Molecular Weight144.33 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)CC
InChIInChI=1S/C8H20Si/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
InChIKeyVCZQFJFZMMALHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.25e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylsilane (CAS 631-36-7): Procurement-Relevant Chemical Identity and Baseline Properties for Semiconductor Precursor Selection


Tetraethylsilane (TES, CAS 631-36-7, molecular formula C8H20Si, molecular weight 144.33 g/mol) is a tetraalkylsilane organosilicon compound [1]. As the first organosilicon compound ever synthesized (discovered by Friedel and Crafts in 1863), it consists of a central silicon atom bonded to four ethyl groups [2]. It is a colorless liquid at ambient conditions with a boiling point of 153-154 °C at 760 mmHg, a density of 0.761 g/mL at 25 °C, a vapor pressure of 4.4±0.2 mmHg at 25 °C, and a flash point of 25-26 °C [3]. The compound is insoluble in water and exhibits thermal and chemical stability under anhydrous conditions, including resistance to nitric acid and concentrated potassium hydroxide [4].

Why Tetraethylsilane Cannot Be Interchanged with TEOS or Triethylsilane in Critical Deposition Workflows


Organosilicon precursors are not fungible commodities. Tetraethylsilane (Si-C bonded) and tetraethoxysilane (TEOS, Si-O-C bonded) produce fundamentally different materials under deposition conditions: TES yields silicon carbide (SiC) films [1], whereas TEOS yields silicon dioxide (SiO2) [2]. Even within the alkylsilane class, tetraethylsilane exhibits distinct thermal decomposition behavior compared to triethylsilane (TrES), which contains an Si-H bond absent in TES [3][4]. The β-hydride elimination pathway in TES pyrolysis—producing HSiEt2 at lower temperatures—differs mechanistically from TrES decomposition, which proceeds via dissociative adsorption and ethylene desorption at 700 K on Si(100) surfaces [5][6]. These differences in bond architecture, decomposition pathway, and resultant film composition mean that substituting TES with a generic 'organosilane' without quantitative process validation introduces unacceptable variability in deposition rate, film stoichiometry, and material properties.

Quantitative Differentiation Evidence for Tetraethylsilane: Head-to-Head Comparisons with TEOS, Triethylsilane, and Tetrapropylsilane


Si-C vs. Si-O-C Bond Architecture Enables Oxygen-Free SiC Deposition at Lower Decomposition Onset

Tetraethylsilane's Si-C bonded structure enables direct deposition of crystalline SiC films without introducing oxygen into the process environment, whereas TEOS (Si-O-C bonded) yields SiO2 films and introduces oxygen contamination [1][2]. Flash pyrolysis studies reveal that TES decomposition initiates via Si-C bond fission to produce triethylsilyl (SiEt3) and ethyl radicals at temperatures up to 1330 K, with the β-hydride elimination pathway (producing HSiEt2) favored at lower temperatures [3]. In contrast, TEOS converts to SiO2 only at elevated temperatures (>600 °C) via Si(OC2H5)4 → SiO2 + 2(C2H5)2O [4]. The bond dissociation energy of the Si-C bond in tetraalkylsilanes is 451 kJ/mol compared to 607 kJ/mol for C-C bonds, indicating fundamentally different thermal response characteristics [5].

CVD SiC thin films oxygen-free deposition

Tetraethylsilane as a Mechanistically Validated Model Compound: Distinct Surface Reactivity vs. Triethylsilane

In remote hydrogen microwave plasma CVD (RHP-CVD) studies, tetraethylsilane (TES) was specifically employed as a model compound to examine the reactivity of particular bonds in triethylsilane (TrES) precursors [1]. Surface chemistry studies reveal a critical mechanistic difference: triethylsilane adsorbs dissociatively on Si(100)2×1 surfaces and undergoes thermal decomposition via β-hydride elimination, resulting in ethylene desorption at 700 K and hydrogen at 800 K [2]. In stark contrast, adsorption of tetraethylsilane is not observed under identical conditions on Si(100)2×1 surfaces [3]. This divergent surface interaction—where TrES adsorbs and decomposes on silicon surfaces while TES does not—establishes that the presence or absence of the Si-H bond (present in TrES, absent in TES) fundamentally governs precursor-surface chemistry in semiconductor processing [3].

RHP-CVD a-SiC:H films surface adsorption

Vapor Pressure and Volatility Profile: 4.4 mmHg at 25°C Enables Ambient Vapor Delivery

Tetraethylsilane exhibits a vapor pressure of 4.4±0.2 mmHg at 25 °C, with a boiling point of 153-154 °C at 760 mmHg and enthalpy of vaporization of 37.4±3.0 kJ/mol . While direct head-to-head vapor pressure comparison with triethylsilane or TEOS under identical measurement conditions is not available in the primary literature, tetraethylsilane's vapor pressure of 4.4 mmHg at 25°C is documented alongside its low melting point of -82.5 °C, indicating a broad liquid range suitable for bubbler-based vapor delivery systems without requiring extensive precursor heating [1][2]. The compound's density of 0.761 g/mL at 25 °C provides a predictable volumetric-to-mass conversion for precise precursor metering in CVD/ALD systems .

CVD precursor volatility vapor pressure bubbler delivery

Pyrolysis Mechanism Differentiation: β-Hydride Elimination vs. Bond Homolysis Competition Characterized Up to 1330 K

Flash pyrolysis vacuum ultraviolet photoionization mass spectrometry combined with DFT calculations has established the complete thermal decomposition pathway of tetraethylsilane up to 1330 K [1]. The pyrolysis is initiated exclusively by Si-C bond fission, producing triethylsilyl (SiEt3) and ethyl radicals as primary products [2]. In secondary reactions of the triethylsilyl radical, a clear temperature-dependent competition exists: at lower temperatures, the β-hydride elimination pathway (producing HSiEt2) is favored over Si-C bond fission (producing :SiEt2); as temperature increases, Si-C bond fission becomes increasingly significant [3]. Key secondary products including EtHSi═CH2 (m/z = 72), H2SiEt (m/z = 59), and SiH3 (m/z = 31) were identified and their formation mechanisms proposed [4]. This mechanistic understanding contrasts with triethylsilane, which contains an Si-H bond and undergoes dissociative adsorption with β-hydride elimination at 700 K on silicon surfaces [5].

thermal decomposition reaction mechanism flash pyrolysis

Patent-Recognized Interchangeability with Tetrapropylsilane in Molecular Beam Epitaxy for Si Single Crystal Growth

NEC Corporation patent JPS63282270A (filed 1987) explicitly identifies tetraethylsilane as an interchangeable organosilicon precursor with tetrapropylsilane for molecular beam growth of silicon single crystal films at low substrate temperatures . The patent claims a method wherein tetrapropylsilane is bubbled with H2 carrier gas and delivered as a molecular beam to a heated silicon substrate, with the substrate temperature maintained at an arbitrary value during growth . Critically, the specification states that tetramethylsilane, tetraethylsilane, or tetrabutylsilane may be used as the organosilicon compound in place of tetrapropylsilane . This establishes tetraethylsilane's recognized functional equivalence within the tetraalkylsilane homologous series for this specific MBE application, while also delineating its distinction from non-homologous precursors such as TEOS or silane [1].

molecular beam epitaxy silicon single crystal organosilicon precursor

Validated Application Scenarios for Tetraethylsilane (CAS 631-36-7) Based on Primary Research and Patent Evidence


Crystalline Silicon Carbide (3C-SiC) Thin Film Deposition via MOCVD

Tetraethylsilane has been demonstrated to produce crystalline 3C-SiC thin films on silicon substrates via thermal CVD using the liquid source [1]. XRD and TEM analysis confirmed polycrystalline 3C-SiC formation with stacking faults [2]. This application scenario is directly supported by the bond architecture differentiation evidence (Section 3, Evidence Item 1), which establishes TES as an oxygen-free, carbide-forming precursor distinct from TEOS. Users requiring SiC films rather than SiO2 should select TES for its demonstrated crystalline SiC deposition capability [1].

Mechanistic Reference Standard for RHP-CVD Process Development

Tetraethylsilane serves as a validated model compound for examining bond reactivity in triethylsilane-based RHP-CVD processes [3]. As established in Section 3, Evidence Item 2, TES does not adsorb on Si(100)2×1 surfaces, whereas TrES undergoes dissociative adsorption and decomposition at 700 K [4]. This differential surface behavior makes TES an effective non-adsorbing reference standard for isolating and studying specific bond activation mechanisms in plasma-enhanced deposition processes [3].

Molecular Beam Epitaxy of Silicon Single Crystal Films

As established in Section 3, Evidence Item 5, tetraethylsilane is explicitly claimed as an alternative precursor in molecular beam epitaxy for silicon single crystal growth at low substrate temperatures . The patented method uses H2 carrier gas to bubble the organosilicon precursor and deliver it as a molecular beam to a heated silicon substrate . Tetraethylsilane's vapor pressure of 4.4 mmHg at 25°C (Section 3, Evidence Item 3) enables this bubbler-based delivery configuration without requiring extensive precursor heating .

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